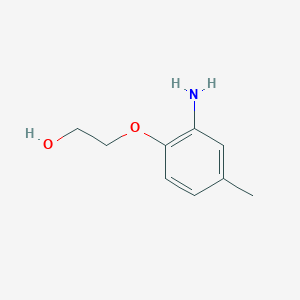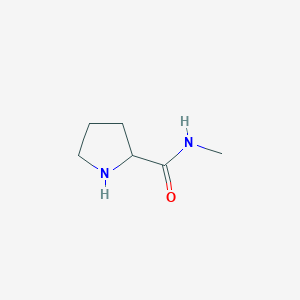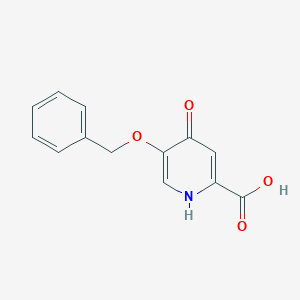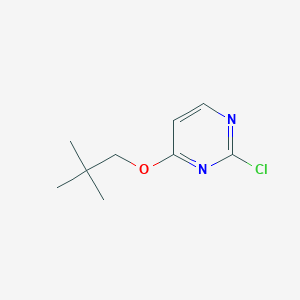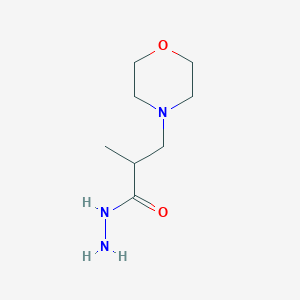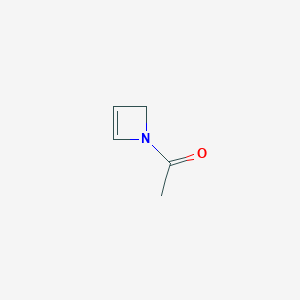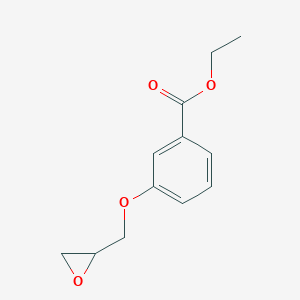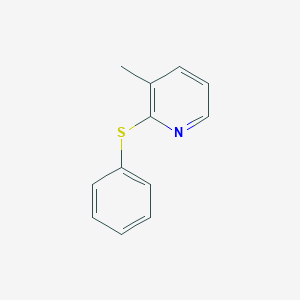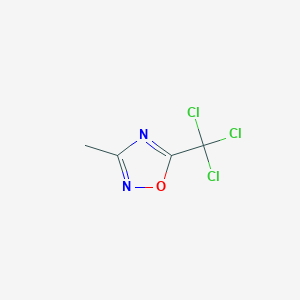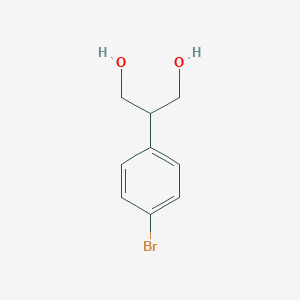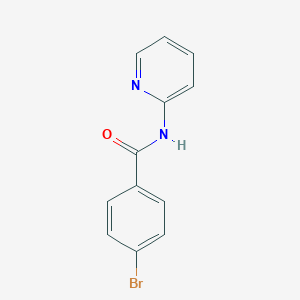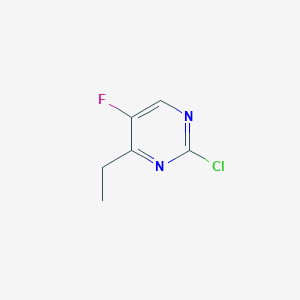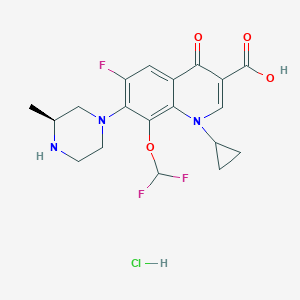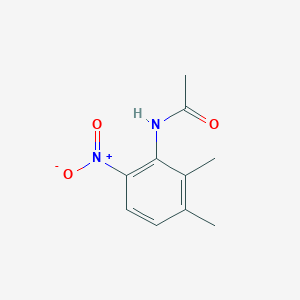![molecular formula C17H16O4 B174973 Methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate CAS No. 1092-70-2](/img/structure/B174973.png)
Methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester is an organic compound with the molecular formula C17H16O4. It is a derivative of diphenylmethane, where the carboxylic acid groups are esterified with methanol. This compound is known for its applications in the synthesis of coordination polymers and other advanced materials due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester can be synthesized through the esterification of diphenylmethane-4,4’-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Diphenylmethane-4,4’-dicarboxylic acid.
Reduction: Diphenylmethane-4,4’-diol.
Substitution: Various substituted diphenylmethane derivatives depending on the substituent used.
Applications De Recherche Scientifique
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester has several applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester involves its ability to interact with metal ions and form coordination complexes. These complexes can exhibit unique properties such as luminescence, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ions and ligands used in the complex formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl biphenyl-4,4’-dicarboxylate: Similar structure but with a biphenyl core instead of a diphenylmethane core.
Dimethyl 2,5-furandicarboxylate: Contains a furan ring instead of a diphenylmethane core.
Dimethyl terephthalate: Contains a benzene ring with carboxylate groups in the para position.
Uniqueness
Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester is unique due to its diphenylmethane core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of materials with specific desired properties.
Propriétés
Numéro CAS |
1092-70-2 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-20-16(18)14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)17(19)21-2/h3-10H,11H2,1-2H3 |
Clé InChI |
FAFKIXPMYWNHGF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OC |
Key on ui other cas no. |
1092-70-2 |
Synonymes |
Benzoic acid, 4,4'-Methylenebis-, diMethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


